molecular formula C17H23N3O2 B029703 tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate CAS No. 252978-89-5

tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Cat. No.: B029703
CAS No.: 252978-89-5
M. Wt: 301.4 g/mol
InChI Key: OEAMZRWFIQSVJQ-UHFFFAOYSA-N
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Description

CAY10492 is a synthetic intermediate useful for pharmaceutical synthesis..

Scientific Research Applications

Synthesis and Structural Analysis

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via a condensation reaction, characterized by various spectroscopic methods, and confirmed by single crystal X-ray diffraction data. It exhibited a crystalline structure in the monoclinic system, specifically in the P21/c space group with defined unit cell parameters (Sanjeevarayappa et al., 2015). Similarly, derivatives of N-Boc piperazine, like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized, showing distinct molecular shapes and crystal structures (Kulkarni et al., 2016).

Pharmacological Cores and Chemical Modifications

Tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was created using a modified Bruylants approach, offering a pharmacologically relevant core with a synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021). Another example is tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, which was reported for its crystal and molecular structure, typifying the bond lengths and angles of this piperazine-carboxylate (Mamat et al., 2012).

Biological Evaluations and Activities

Antibacterial and Anthelmintic Activities

The synthesized compounds were screened for their in vitro antibacterial and anthelmintic activities. The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015). On the other hand, the compounds tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were found to have moderate antibacterial and antifungal activities against various microorganisms (Kulkarni et al., 2016).

Molecular and Crystal Structure Analysis

Molecular Interactions and Crystal Packing

The molecular interactions and crystal packing were analyzed in detail through Hirshfeld surface analysis and fingerprint plots, elucidating the nature of intermolecular contacts in compounds like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (Kulkarni et al., 2016). The crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate also showed noteworthy molecular interactions and structural stability (Gumireddy et al., 2021).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Properties

IUPAC Name

tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-8,18H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAMZRWFIQSVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621515
Record name tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252978-89-5
Record name tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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